molecular formula C20H23Cl2NO2 B13771706 1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 63937-50-8

1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13771706
CAS No.: 63937-50-8
M. Wt: 380.3 g/mol
InChI Key: LXGKFCALTYIGBW-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a dichlorophenethyl group, a methyl group, and two methoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenethyl Intermediate: This step involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride.

    Coupling with Isoquinoline Derivative: The 2,6-dichlorobenzyl chloride is then reacted with an isoquinoline derivative under basic conditions to form the desired tetrahydroisoquinoline structure.

    Methylation and Methoxylation: The final steps involve the methylation and methoxylation of the tetrahydroisoquinoline core to introduce the methyl and methoxy groups at the appropriate positions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenethyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxyisoquinoline: This compound lacks the tetrahydro structure, which may result in different chemical and biological properties.

    1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline:

The uniqueness of this compound lies in its specific combination of functional groups and its tetrahydroisoquinoline core, which confer distinct chemical and biological properties.

Properties

CAS No.

63937-50-8

Molecular Formula

C20H23Cl2NO2

Molecular Weight

380.3 g/mol

IUPAC Name

1-[2-(2,6-dichlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H23Cl2NO2/c1-23-10-9-13-11-19(24-2)20(25-3)12-15(13)18(23)8-7-14-16(21)5-4-6-17(14)22/h4-6,11-12,18H,7-10H2,1-3H3

InChI Key

LXGKFCALTYIGBW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=C(C=CC=C3Cl)Cl)OC)OC

Origin of Product

United States

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